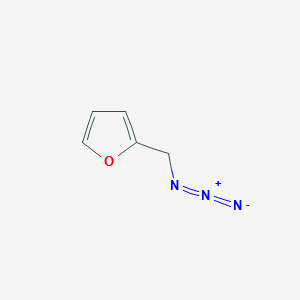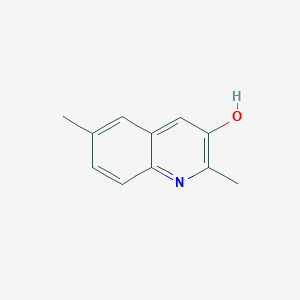
2,6-dimethyl-3,4-dihydroquinolin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethyl-3,4-dihydroquinolin-3-one, also known as 2,6-dimethylquinolin-3-one, is a quinoline derivative with potential applications in pharmaceuticals, agrochemicals, and other areas. It is an important intermediate for the synthesis of various heterocyclic compounds, and has been studied for its biological activity and pharmacological properties.
Applications De Recherche Scientifique
2,6-Dimethyl-3,4-dihydroquinolin-3-one has been studied for its biological activity and pharmacological properties. It has been found to possess antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been used as an intermediate in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of other quinoline derivatives.
Mécanisme D'action
The exact mechanism of action of 2,6-dimethyl-3,4-dihydroquinolin-3-one-3,4-dihydroquinolin-3-one is not yet fully understood. However, it is believed to act by inhibiting the growth of certain bacteria and fungi, as well as by reducing inflammation. Additionally, it is believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage.
Biochemical and Physiological Effects
2,6-Dimethyl-3,4-dihydroquinolin-3-one has been found to have several biochemical and physiological effects. It has been found to possess antifungal, antibacterial, and anti-inflammatory properties. Additionally, it has been found to possess antioxidant activity, scavenging free radicals and preventing oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
2,6-Dimethyl-3,4-dihydroquinolin-3-one is a valuable compound for laboratory experiments due to its ability to be synthesized in high yields and its wide range of applications. However, it is important to note that the compound is not water-soluble, and therefore must be dissolved in an organic solvent before use. Additionally, the compound is sensitive to light and air, and must be stored in a dark, airtight container.
Orientations Futures
There are several potential future directions for research on 2,6-dimethyl-3,4-dihydroquinolin-3-one-3,4-dihydroquinolin-3-one. These include further exploration of its mechanism of action, investigation into its potential therapeutic applications, and development of more efficient synthesis methods. Additionally, further research into its biochemical and physiological effects, as well as its potential toxicity, is needed. Finally, further research into its potential applications in agrochemicals and other areas is also warranted.
Méthodes De Synthèse
2,6-Dimethyl-3,4-dihydroquinolin-3-one can be synthesized from the reaction of 2,6-dimethyl-3,4-dihydroquinolin-3-onepyridine and ethyl acetate in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent such as ethanol or methanol, and yields a product with a yield of up to 90%. The product can then be purified by column chromatography or recrystallization.
Propriétés
IUPAC Name |
2,6-dimethylquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-3-4-10-9(5-7)6-11(13)8(2)12-10/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTBBFULEBGTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylquinolin-3-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)propanamide](/img/structure/B6611908.png)
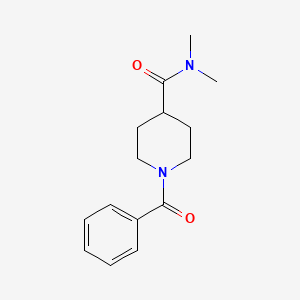
![2-methyl-1-[(4-methylbenzenesulfonyl)oxy]propan-2-ol](/img/structure/B6611918.png)



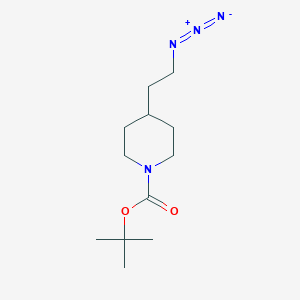
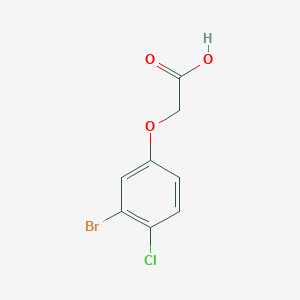
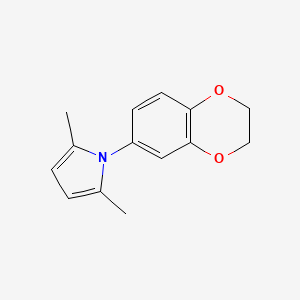
![5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B6611983.png)

![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carboxylic acid](/img/structure/B6612011.png)
